2,3,4-Trinitrotoluene

Energetic Materials Thermal Analysis Isomer Purity

2,3,4-Trinitrotoluene (β-TNT) is one of six positional isomers of trinitrotoluene, distinguished by the vicinal arrangement of three nitro groups at the 2-, 3-, and 4-positions of the toluene ring. Unlike the commercially dominant 2,4,6-TNT (α-TNT, CAS 118-96-7), 2,3,4-TNT is an unsymmetrical isomer produced as a minor component (~1.36%) during crude TNT manufacture and is typically removed during purification because its divergent physicochemical and reactivity profile compromises the stability and performance of military-grade explosive formulations.

Molecular Formula C7H5N3O6
Molecular Weight 227.13 g/mol
CAS No. 602-29-9
Cat. No. B1605512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trinitrotoluene
CAS602-29-9
Molecular FormulaC7H5N3O6
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H5N3O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3
InChIKeyFPKOPBFLPLFWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trinitrotoluene (CAS 602-29-9): Isomer-Specific Properties for Research and Industrial Sourcing


2,3,4-Trinitrotoluene (β-TNT) is one of six positional isomers of trinitrotoluene, distinguished by the vicinal arrangement of three nitro groups at the 2-, 3-, and 4-positions of the toluene ring . Unlike the commercially dominant 2,4,6-TNT (α-TNT, CAS 118-96-7), 2,3,4-TNT is an unsymmetrical isomer produced as a minor component (~1.36%) during crude TNT manufacture and is typically removed during purification because its divergent physicochemical and reactivity profile compromises the stability and performance of military-grade explosive formulations [1]. Its distinct melting point, thermal lability, nucleophilic substitution behavior, and mutagenicity mechanism form the basis for scientific interest as an analytical reference standard, a mechanistic probe in nitroaromatic reactivity studies, and a targeted impurity in environmental fate and remediation research.

Why 2,3,4-Trinitrotoluene Cannot Be Substituted with 2,4,6-TNT in Critical Research Applications


Although all TNT isomers share the formula C₇H₅N₃O₆, the positional arrangement of nitro groups generates substantial differences in melting behavior, thermal stability, mechanical sensitivity, and chemical reactivity that preclude simple interchange [1]. 2,3,4-TNT melts 31–32°C higher than 2,4,6-TNT, decomposes more vigorously upon heating, and undergoes nucleophilic aromatic substitution with amines—a pathway unavailable to the symmetrical α-isomer—making it unsuitable as a drop-in replacement in melt-cast formulations or synthetic protocols optimized for 2,4,6-TNT [2][3]. Conversely, its unique reactivity and shared nitroreductase-dependent mutagenicity profile with 2,4,6-TNT render 2,3,4-TNT a critical isomer-specific probe for studying structure–activity relationships, environmental transformation pathways, and isomer-selective detection methods.

Quantitative Differentiation Evidence for 2,3,4-Trinitrotoluene (CAS 602-29-9) Against Closest Isomeric Analogs


Melting Point: 2,3,4-TNT at 112°C vs. 2,4,6-TNT at 80.8°C—A 31°C Offset Critical for Thermal Processing and Purity Assessment

The melting point of 2,3,4-trinitrotoluene is 112°C, which is approximately 31°C higher than that of 2,4,6-trinitrotoluene (80.8°C) and 8°C above 2,4,5-TNT (104°C) [1]. This quantitative offset is the single most reliable physical property for isomer identification, purity assessment by differential scanning calorimetry (DSC), and fractionation by fractional crystallization. In crude TNT purification processes, the higher melting point of 2,3,4-TNT permits its removal from the α-isomer via solvent-based crystallization from alcohol or nitric acid [2].

Energetic Materials Thermal Analysis Isomer Purity

Thermal Stability: 2,3,4-TNT Evolves More Gas and Is Less Stable Than 2,4,6-TNT Upon Heating

When subjected to heat, 2,3,4-TNT is reported to be less stable and to evolve more gas than the α-isomer (2,4,6-TNT) [1]. Heats of combustion measured at constant volume (with correction for nitric acid) are: β-TNT (2,3,4) 834.1 kcal/mole, compared with γ-TNT (2,4,5) 827.4 kcal/mole, δ-TNT 829.9 kcal/mole, ε-TNT 825.6 kcal/mole, and η-TNT 827.1 kcal/mole; the corresponding heats of formation (for amorphous carbon) are +16.9, +24.2, +21.7, +26.0, and +24.5 kcal/mole, respectively [2]. The lower heat of formation for β-TNT (+16.9 kcal/mole, the lowest among all measured unsymmetrical isomers) indicates a less endothermic—and thus thermodynamically less stable—ground state relative to its combustion products, consistent with its enhanced thermal lability.

Thermal Decomposition Energetic Materials Safety Stability Testing

Sensitivity Ranking: 2,3,4-TNT Occupies an Intermediate Position Between α-TNT and γ-TNT

The relative sensitivity of the three most abundant TNT isomers follows the order: γ-TNT (2,4,5) > β-TNT (2,3,4) > α-TNT (2,4,6). Specifically, 2,3,4-TNT 'appears to be more sensitive than the α compound and less so than the γ compound' [1]. The Trauzl lead-block test indicates that the explosive strength of β-TNT is approximately equivalent to that of α-TNT, meaning that the sensitivity difference does not translate into a difference in gas-expansion work but rather affects handling safety and initiation reliability [1].

Explosive Sensitivity Impact Sensitivity Friction Sensitivity

Chemical Reactivity with Amines: 2,3,4-TNT Undergoes Nucleophilic Substitution, While 2,4,6-TNT Forms Only Additive Complexes

A fundamental mechanistic divergence exists between the symmetrical and unsymmetrical TNT isomers in their reactions with amines: β-TNT (2,3,4) and γ-TNT (2,4,5) readily exchange a nitro group for an amino group, whereas α-TNT (2,4,6) forms additive compounds without substitution [1]. Among the unsymmetrical isomers, the β-isomer is reported to be 'apparently the more reactive' in this substitution pathway [1]. Additionally, α-TNT interacts readily with aldehydes to form stilbene derivatives, but β-TNT and γ-TNT do not undergo this transformation under identical conditions [1]. The reaction of β-TNT with aniline produces phenyl-dinitrotoluidine (m.p. 114.3°C), while NaOH in alcohol-acetone yields a characteristic color sequence: violet → bright green → bright [2][3].

Nucleophilic Aromatic Substitution Nitroaromatic Chemistry Isomer-Specific Reactivity

Mutagenicity Mechanism: 2,3,4-TNT and 2,4,6-TNT Share Nitroreductase-Dependent Mutagenicity, Unlike All Other TNT Isomers

In a comprehensive Salmonella typhimurium mutagenicity study of 36 polynitroaromatic compounds, isomeric trinitrotoluenes—with the specific exception of 2,4,6-TNT and 2,3,4-TNT—were found to exhibit mutagenicity independently of nitroreductase enzymes [1]. This means that 2,3,4-TNT and 2,4,6-TNT are mechanistically distinct from the other four TNT isomers (2,3,5-, 2,3,6-, 2,4,5-, and 3,4,5-TNT), requiring bacterial nitroreductase activity for the generation of mutagenic intermediates, presumably hydroxylamines [1]. Across the broader class of nitroaromatic explosives, all compounds tested except 2,4,6-trinitrophenol and 2,3,5-trinitroresorcinol were at least an order of magnitude more mutagenic than the three DNT isomers tested [2].

Genotoxicity Nitroreductase Structure-Activity Relationship

Density and Solubility: 2,3,4-TNT (1.62 g/cm³) vs. 2,4,6-TNT (1.654 g/cm³)—Small Density Deficit, Distinct Crystallization Behavior

The density of 2,3,4-TNT is reported as 1.62 g/cm³ (lookchem.com) or approximately 1.60 g/cm³ (estimated range) [1], compared with 2,4,6-TNT at 1.654 g/cm³ at 20°C [2], yielding a density deficit of ~0.03–0.05 g/cm³. Solubility differentiation is more pronounced: 2,3,4-TNT is 'soluble with difficulty in cold alcohol, but easily soluble in ether, acetone, and benzene' [1], whereas 2,4,6-TNT shows measurable aqueous solubility of ~100–130 mg/L at 20°C and is freely soluble in acetone and benzene [2]. The β-isomer crystallizes from alcohol as thin plates or flat needles and from acetone as dense triclinic prisms, providing a morphological signature distinct from the monoclinic crystals of 2,4,6-TNT [1][2].

Physical Characterization Crystal Density Solubility Profiling

High-Value Application Scenarios for 2,3,4-Trinitrotoluene (CAS 602-29-9) Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Isomer-Specific Identification in Environmental Monitoring and Forensic Analysis

The 31°C melting point offset versus 2,4,6-TNT and the distinctive NaOH color reaction sequence (violet → bright green → bright) make 2,3,4-TNT an essential calibration standard for DSC-based purity verification and colorimetric screening of TNT isomer mixtures in contaminated soil and groundwater [1][2]. Its unique fragmentation pattern in GC-MS and distinct HPLC retention time relative to 2,4,6-TNT further enable unambiguous isomer assignment in EPA Method 8330-type analyses of explosives residues [3].

Mechanistic Probe for Nucleophilic Aromatic Substitution in Nitroaromatic Chemistry

The ability of 2,3,4-TNT to undergo facile nitro-group displacement by amines—while 2,4,6-TNT forms only non-covalent additive complexes—positions β-TNT as a uniquely informative substrate for studying the electronic and steric factors governing nucleophilic aromatic substitution in polynitroaromatic systems [1]. Its higher reactivity relative to 2,4,5-TNT allows kinetic discrimination experiments that elucidate the role of vicinal nitro-group interactions in activating the aromatic ring toward nucleophilic attack [1].

Isomer-Specific Standard in Nitroreductase-Dependent Mutagenicity Screening Assays

Because 2,3,4-TNT and 2,4,6-TNT are the only two TNT isomers whose mutagenicity in Salmonella typhimurium depends on bacterial nitroreductase activity, 2,3,4-TNT serves as a critical paired reference for dissecting the metabolic activation pathways of nitroaromatic genotoxins [1]. Testing laboratories conducting Ames assays on environmental samples from TNT manufacturing sites require 2,3,4-TNT as a comparator to distinguish nitroreductase-dependent from nitroreductase-independent mutagenic responses in isomer mixtures [1].

Target Impurity Standard for TNT Purification Process Development and Quality Control

In industrial TNT purification, the unsymmetrical isomers including 2,3,4-TNT are chemically removed via sodium sulfite washing that exploits their susceptibility to nucleophilic displacement of mobile nitro groups [1]. Quantifying residual 2,3,4-TNT levels in purified 2,4,6-TNT requires a certified β-TNT reference material; the 112°C melting point and triclinic crystal habit provide orthogonal verification methods for quality control laboratories that must confirm isomer removal to meet military specifications for melt-castable explosive formulations [2][3].

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